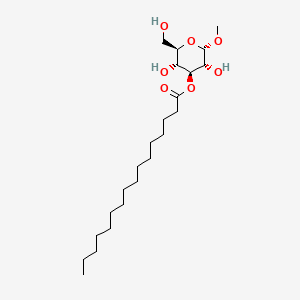
Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a palmitoyl group attached to the third oxygen of a methylated alpha-D-glucopyranoside
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside typically involves the esterification of methyl-alpha-D-glucopyranoside with palmitic acid. The reaction is usually catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of immobilized enzymes as catalysts can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the palmitoyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycosides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and glycosylation reactions.
Biology: The compound is investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers in cosmetic and pharmaceutical products.
Mecanismo De Acción
The mechanism of action of Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside involves its interaction with lipid bilayers in cell membranes. The palmitoyl group integrates into the hydrophobic core of the membrane, while the glucopyranoside moiety interacts with the hydrophilic surface. This dual interaction can influence membrane fluidity and permeability, affecting various cellular processes.
Comparación Con Compuestos Similares
Methyl-O(3)-stearoyl-alpha-D-glucopyranoside: Similar structure but with a stearoyl group instead of a palmitoyl group.
Methyl-O(3)-oleoyl-alpha-D-glucopyranoside: Contains an oleoyl group, introducing unsaturation in the fatty acid chain.
Uniqueness: Methyl-O(3)-palmitoyl-alpha-D-glucopyranoside is unique due to its specific fatty acid chain length and saturation, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific hydrophobic-hydrophilic balance, such as in drug delivery and membrane studies.
Propiedades
Número CAS |
66891-06-3 |
|---|---|
Fórmula molecular |
C23H44O7 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(25)30-22-20(26)18(17-24)29-23(28-2)21(22)27/h18,20-24,26-27H,3-17H2,1-2H3/t18-,20-,21-,22+,23+/m1/s1 |
Clave InChI |
POACHHCOUWVQFZ-FXILAVBZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1O)OC)CO)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)OC)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


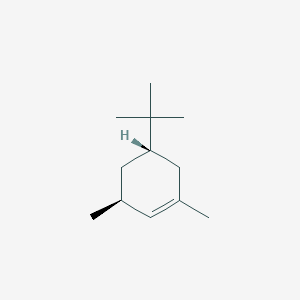
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
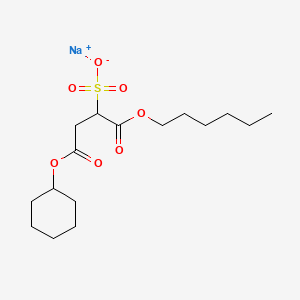
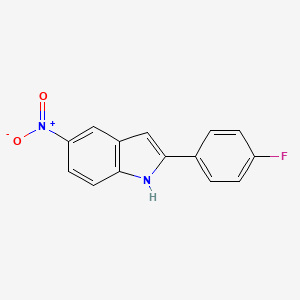

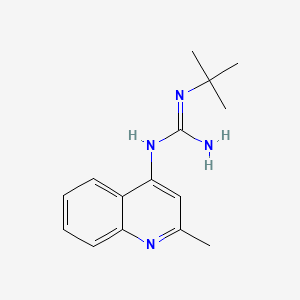
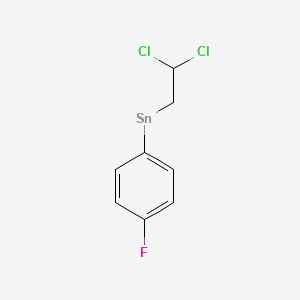
![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)

![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)
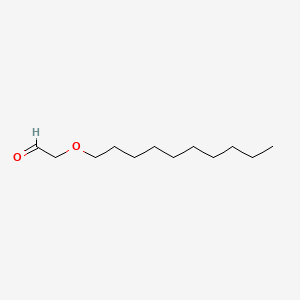
![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)

